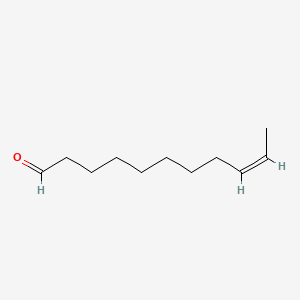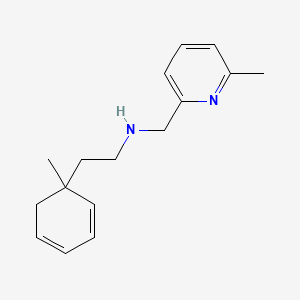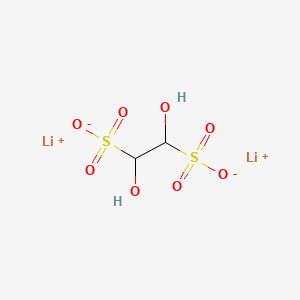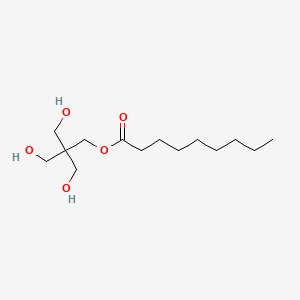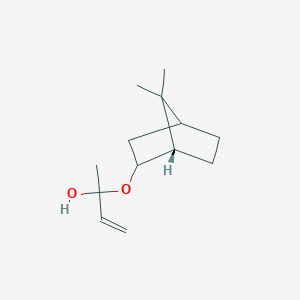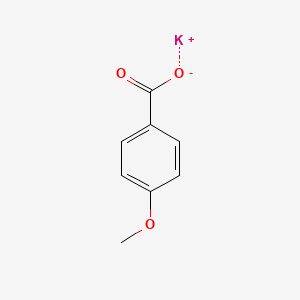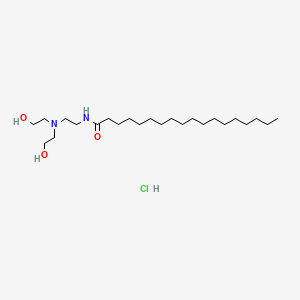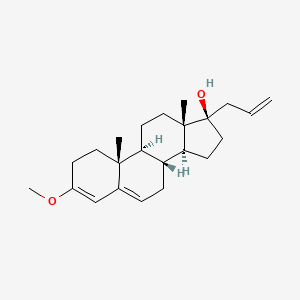
(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol is a synthetic steroid compound It belongs to the class of androstane derivatives, which are known for their significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Alkylation: Introduction of the allyl group at the 17th position.
Methoxylation: Introduction of the methoxy group at the 3rd position.
Dehydration: Formation of the dien structure at the 3rd and 5th positions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other steroid derivatives.
Biology: Investigated for its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mécanisme D'action
The mechanism of action of (17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of enzymes involved in steroid metabolism, leading to various biological effects. The pathways involved include:
Binding to Receptors: Interaction with androgen or estrogen receptors.
Enzyme Modulation: Inhibition or activation of enzymes like 17beta-hydroxysteroid dehydrogenase.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 17Alpha-Methyl-androstan-3-hydroxyimine-17Beta-ol
- 17beta-Nitro-5alpha-androstan-3alpha-ol
- 17beta-estradiol
Uniqueness
(17beta)-17-Allyl-3-methoxyandrosta-3,5-dien-17-ol is unique due to its specific structural modifications, such as the allyl and methoxy groups, which confer distinct biological activities compared to other similar steroids. These modifications can influence its binding affinity to receptors and its overall pharmacological profile.
Propriétés
Numéro CAS |
94405-98-8 |
|---|---|
Formule moléculaire |
C23H34O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-3-methoxy-10,13-dimethyl-17-prop-2-enyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C23H34O2/c1-5-11-23(24)14-10-20-18-7-6-16-15-17(25-4)8-12-21(16,2)19(18)9-13-22(20,23)3/h5-6,15,18-20,24H,1,7-14H2,2-4H3/t18-,19+,20+,21+,22+,23+/m1/s1 |
Clé InChI |
JTTKTCASGWBFIW-KOORYGTMSA-N |
SMILES isomérique |
C[C@]12CCC(=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC=C)O)C)OC |
SMILES canonique |
CC12CCC(=CC1=CCC3C2CCC4(C3CCC4(CC=C)O)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






